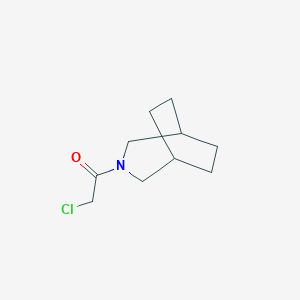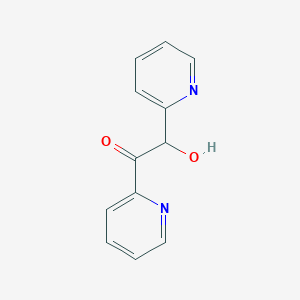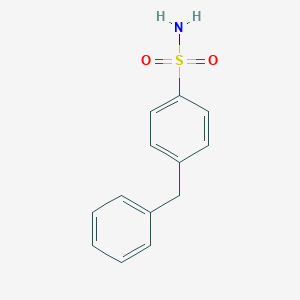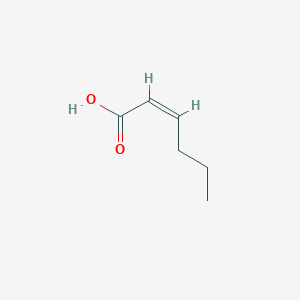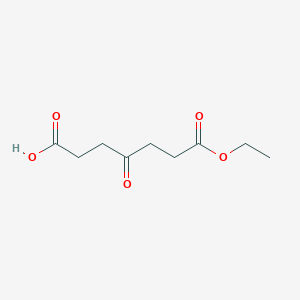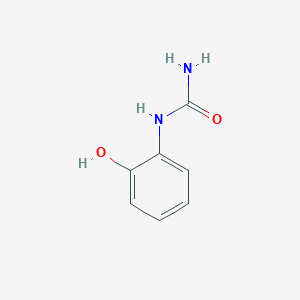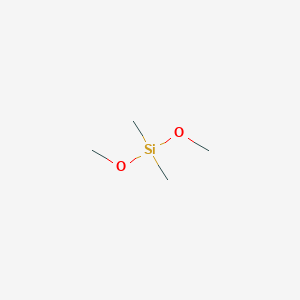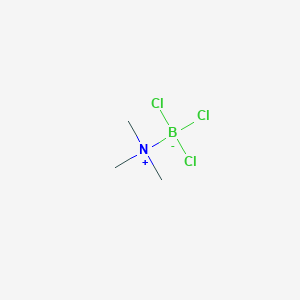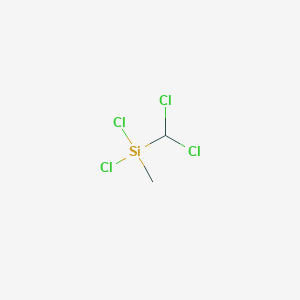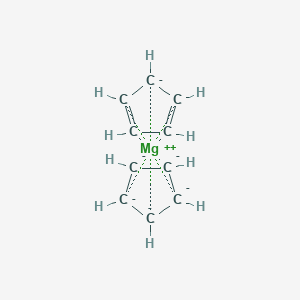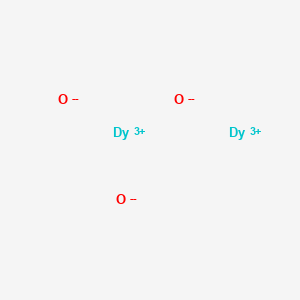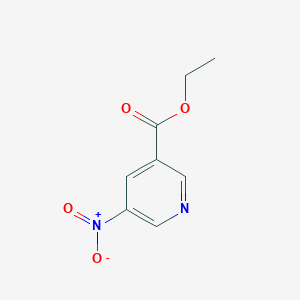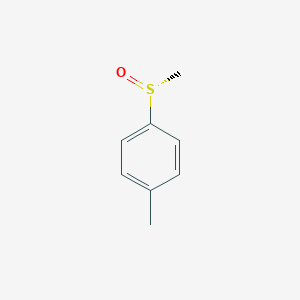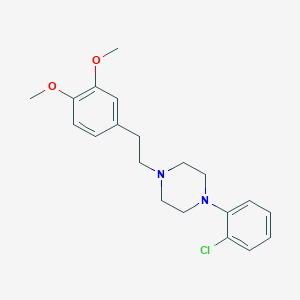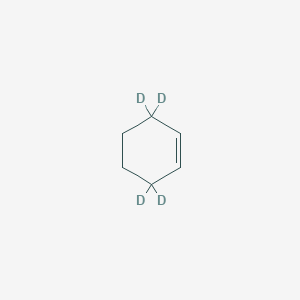
3,3,6,6-Tetradeuteriocyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-Tetradeuteriocyclohexene is a deuterated cyclohexene compound that has been widely used in scientific research. The deuterium atoms in the molecule have unique properties that make it useful in various fields of study, including organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3,3,6,6-Tetradeuteriocyclohexene is related to the unique properties of deuterium atoms. Deuterium atoms have a higher mass than hydrogen atoms, which affects the physical and chemical properties of the molecule. This can lead to changes in the reactivity, stability, and binding affinity of the molecule, which can affect its biological activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,3,6,6-Tetradeuteriocyclohexene are related to its ability to alter the properties of biomolecules. For example, it has been shown to affect the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. It has also been shown to affect the structure and function of cell membranes, which can affect the transport of molecules across the membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3,6,6-Tetradeuteriocyclohexene in lab experiments is its ability to provide deuterium-labeled compounds, which can be used to study metabolic pathways and drug metabolism. Another advantage is its ability to alter the physical and chemical properties of molecules, which can be useful in drug design and development. However, one limitation is the cost and availability of deuterium gas, which can limit its use in some experiments.
Orientations Futures
For its use include the development of new synthetic methods, application in drug design and development, and metabolic studies.
Méthodes De Synthèse
The synthesis of 3,3,6,6-Tetradeuteriocyclohexene involves the deuterium exchange reaction between cyclohexene and deuterium gas. The reaction is carried out under high pressure and high temperature conditions using a catalyst such as palladium on carbon. The resulting product is a deuterated cyclohexene compound with four deuterium atoms at the 3 and 6 positions.
Applications De Recherche Scientifique
3,3,6,6-Tetradeuteriocyclohexene has been used in a wide range of scientific research applications. In organic chemistry, it has been used as a deuterium source in various reactions, including hydrogenation, dehydrogenation, and isomerization. In biochemistry, it has been used to study the metabolism and biosynthesis of fatty acids, cholesterol, and other lipids. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Propriétés
Numéro CAS |
1521-56-8 |
|---|---|
Nom du produit |
3,3,6,6-Tetradeuteriocyclohexene |
Formule moléculaire |
C6H10 |
Poids moléculaire |
86.17 g/mol |
Nom IUPAC |
3,3,6,6-tetradeuteriocyclohexene |
InChI |
InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i3D2,4D2 |
Clé InChI |
HGCIXCUEYOPUTN-KHORGVISSA-N |
SMILES isomérique |
[2H]C1(CCC(C=C1)([2H])[2H])[2H] |
SMILES |
C1CCC=CC1 |
SMILES canonique |
C1CCC=CC1 |
Synonymes |
Cyclohexene-3,3,6,6-d4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



